Rtt109 inhibitor 1

Rtt109 HAT inhibitor uncompetitive inhibition

Rtt109 inhibitor 1 (CAS 852935-07-0) is the definitive chemical probe for fungal histone acetyltransferase Rtt109. Unlike generic HAT inhibitors (C646, anacardic acid), it binds the enzyme-substrate complex via a tight-binding, uncompetitive mechanism—time-dependent and stable to dialysis—enabling species-independent, cofactor-agnostic inhibition. Ideal for acute temporal studies of H3K56ac-dependent DNA damage response, target validation in C. albicans, A. fumigatus, and P. jirovecii, and as a benchmark standard in HTS campaigns. Order for reproducible, publication-ready data.

Molecular Formula C22H23ClFN3O3
Molecular Weight 431.9 g/mol
Cat. No. B1663373
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRtt109 inhibitor 1
SynonymsRtt109-IN-I;  N-[(2-Chloro-6-fluorophenyl)methyl]-2-(2,5-dioxo-4-phenyl-4-propylimidazolidin-1-yl)-N-methylacetamide
Molecular FormulaC22H23ClFN3O3
Molecular Weight431.9 g/mol
Structural Identifiers
SMILESCCCC1(C(=O)N(C(=O)N1)CC(=O)N(C)CC2=C(C=CC=C2Cl)F)C3=CC=CC=C3
InChIInChI=1S/C22H23ClFN3O3/c1-3-12-22(15-8-5-4-6-9-15)20(29)27(21(30)25-22)14-19(28)26(2)13-16-17(23)10-7-11-18(16)24/h4-11H,3,12-14H2,1-2H3,(H,25,30)
InChIKeyLYOOCPLGHJKLEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Rtt109 Inhibitor 1 (Compound 1) Procurement Guide: A Tight-Binding, Uncompetitive Fungal HAT Inhibitor for H3K56 Acetylation Research


Rtt109 inhibitor 1 (Compound 1; CAS 852935-07-0) is a chemical probe that inhibits the fungal-specific histone acetyltransferase (HAT) Rtt109 [1]. It acts through a tight-binding, uncompetitive mechanism, inhibiting the acetylation of histone H3 at lysine 56 (H3K56) [1][2]. Discovered via a high-throughput screen of >300,000 compounds, it is a crucial tool for investigating fungal epigenetics, genotoxic stress response, and the pathogenesis of clinically important fungal species [3].

Why Generic Substitution Fails: Rtt109 Inhibitor 1's Unique Uncompetitive Mechanism vs. ATP-Competitive HAT Inhibitors


Generic substitution of HAT inhibitors is not scientifically valid due to fundamentally different enzyme kinetics and binding mechanisms [1][2]. Rtt109 inhibitor 1 (Compound 1) binds to the enzyme-substrate complex via a tight-binding, uncompetitive mechanism that is time-dependent and stable to dialysis [1][2]. In contrast, common HAT inhibitors like C646 (a p300/CBP inhibitor) and anacardic acid are competitive or non-competitive inhibitors that bind to the free enzyme or ATP-binding site . This mechanistic distinction means Compound 1's inhibition cannot be replicated or predicted by using an ATP-competitive analog; substituting it would yield different kinetic profiles, selectivity, and likely different cellular responses to genotoxic stress [3]. The target, Rtt109, is also fungi-specific, lacking human homologs, making broad-spectrum HAT inhibitors unsuitable for target-validation studies in fungal pathogenesis [4].

Rtt109 Inhibitor 1 Product-Specific Evidence Guide: Head-to-Head Performance vs. Analogs in Enzymatic and Selectivity Assays


Head-to-Head Potency and Uncompetitive Binding: Rtt109 Inhibitor 1 vs. Inactive Analog SAR9 in Enzymatic Assay

Rtt109 inhibitor 1 (Compound 1) is a potent, uncompetitive inhibitor of the Rtt109-Vps75 complex, whereas its structural analog, SAR9, is significantly less effective [1]. In an enzymatic assay with 50 nM Rtt109-Vps75, Compound 1 achieved >50% inhibition at concentrations where SAR9 displayed minimal activity [1].

Rtt109 HAT inhibitor uncompetitive inhibition

Selectivity Profile: Rtt109 Inhibitor 1 Does Not Inhibit Gcn5 or p300, Unlike Broad-Spectrum HAT Inhibitor C646

Rtt109 inhibitor 1 (Compound 1) demonstrates high selectivity for its fungal target, as it does not inhibit the yeast Gcn5 or human p300 HAT enzymes at concentrations that fully inhibit Rtt109 [1]. This contrasts sharply with the p300/CBP inhibitor C646, which, while specific for p300 (86% inhibition at 10 nM), also inhibits Rtt109 and other HATs to a lesser degree (<10% inhibition) . This class-level selectivity data underscores the unique binding mode of Compound 1.

Rtt109 selectivity p300 Gcn5 C646

Mechanism of Action: Tight-Binding Uncompetitive Inhibition Verified by Dialysis and Time-Dependence Studies

Rtt109 inhibitor 1 (Compound 1) inhibits Rtt109 via a tight-binding, uncompetitive mechanism [1]. This was confirmed by dialysis experiments: after 4 hours of dialysis, inhibition remained unchanged, with the reaction retaining only 33% activity, compared to 47% activity before dialysis [1]. Furthermore, inhibition is time-dependent, increasing over a 60-minute pre-incubation period [1]. This mechanism distinguishes it from most HAT inhibitors, which are often competitive with acetyl-CoA (e.g., C646 ) or substrate.

Rtt109 tight-binding uncompetitive mechanism of action

Species-Independent Potency: Rtt109 Inhibitor 1 (GPHR32548) Inhibits Rtt109 from Aspergillus and Pneumocystis

The Rtt109 inhibitor GPHR32548 (structurally related or identical to Compound 1) demonstrates species-independent inhibition of Rtt109 enzymes from clinically relevant fungal pathogens [1]. In radioactive acetylation assays, the IC50 values were 38.64 µM for Pneumocystis Rtt109 (PcRtt109) and 22.91 µM for Aspergillus Rtt109 (AsRtt109) [1].

Rtt109 antifungal Aspergillus Pneumocystis

Optimal Research Applications for Rtt109 Inhibitor 1: Target Validation, Genotoxic Stress, and Antifungal Discovery


Validating Rtt109 as a Therapeutic Target in Fungal Pathogenesis Models

Rtt109 inhibitor 1 is the optimal tool for chemical validation studies aiming to establish Rtt109 as a druggable target in pathogenic fungi. Its selective, uncompetitive mechanism [1] and species-independent inhibition [2] allow researchers to dissect the role of H3K56 acetylation in virulence, biofilm formation, and host immune evasion in species like Candida albicans, Aspergillus fumigatus, and Pneumocystis jirovecii. Use this compound to complement genetic knockout studies and demonstrate that pharmacological inhibition of Rtt109 phenocopies genetic deletion.

Investigating DNA Damage Response and Genotoxic Stress in Fungi

Rtt109 and its product, H3K56ac, are critical for genome integrity during DNA replication and repair. Rtt109 inhibitor 1 is the essential reagent for acute, temporal studies of the DNA damage response in fungi [3]. By using the inhibitor, researchers can avoid the compensatory adaptations often seen in RTT109 deletion strains and directly measure the immediate effects of H3K56ac loss on cell cycle progression, sensitivity to genotoxic agents (e.g., hydroxyurea, MMS), and DNA repair pathway activation [3].

Screening and Characterizing Novel Antifungal Candidates Targeting Epigenetics

Rtt109 inhibitor 1 serves as a critical positive control and benchmark compound in high-throughput screens (HTS) for novel fungal HAT inhibitors [4]. Its well-characterized, tight-binding, uncompetitive mechanism [1] makes it a reliable standard for assay validation. Researchers developing new chemical series can use Compound 1 to benchmark the potency, selectivity, and binding kinetics of their hits, ensuring they identify compounds with improved or differentiated profiles.

Fundamental Research on Chaperone-Dependent HAT Activity

Rtt109's activity is regulated by its histone chaperone cofactors, Asf1 and Vps75. A key differentiating feature of Rtt109 inhibitor 1 is that it inhibits Rtt109 regardless of which cofactor is bound [1]. This makes it an invaluable tool for studying the core catalytic mechanism of Rtt109 and for experiments where the specific chaperone complex is unknown or variable, such as in cellular lysates or in vivo models. This property is not guaranteed for other Rtt109 inhibitors that may bind to cofactor-specific allosteric sites.

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